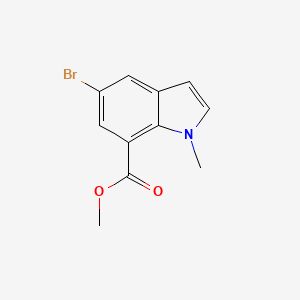

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Overview

Description

“Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Synthesis and Derivatization : Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate and its derivatives have been utilized in various synthetic processes. For instance, the reaction of similar compounds with N-bromosuccinimide has been used to convert them into different esters, showcasing their utility in organic synthesis (Irikawa et al., 1989). Additionally, regioselective dibromination of methyl indole-3-carboxylate to produce methyl 5,6-dibromoindole-3-carboxylate demonstrates the potential for specific structural modifications (Parsons et al., 2011).

Chemical Investigation of Natural Products : Compounds related to this compound have been found in the chemical investigation of natural products. For example, brominated tryptophan derivatives, including those similar to this compound, have been identified in Thorectidae sponges, indicating its presence in marine organisms (Segraves & Crews, 2005).

Application in Synthesis of Bioactive Compounds : The synthesis of bioactive compounds, such as 5-HT6 antagonists, has employed similar structures to this compound. For example, a synthesis involving the bromo-indole framework has been used in developing potent serotonin receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Isherwood et al., 2012).

Development of Novel Indole Derivatives : Researchers have reported novel methods for synthesizing indole derivatives, including those related to this compound. These methods involve cross-dehydrogenative coupling and have been recognized for their simplicity and efficiency (Akbari & Faryabi, 2023).

In-depth Structural Analysis : Studies focusing on the crystal structure and vibrational spectral analysis of similar indole derivatives demonstrate the compound's significance in structural chemistry. Such analyses provide valuable insights into the electronic nature and potential applications of these compounds (Luo et al., 2019).

Mechanism of Action

Target of Action

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , which can be considered as their primary targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known to exhibit various biologically vital properties

Properties

IUPAC Name |

methyl 5-bromo-1-methylindole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-4-3-7-5-8(12)6-9(10(7)13)11(14)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWCGFMBIZJCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CC(=C21)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

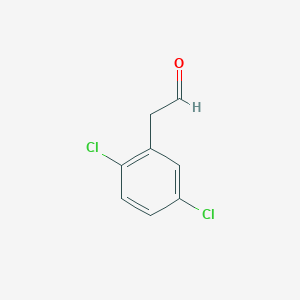

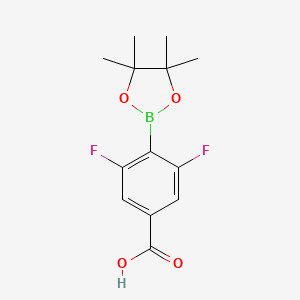

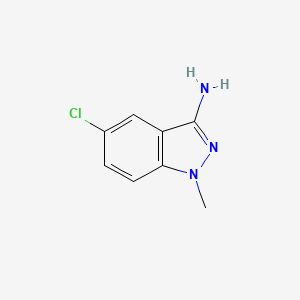

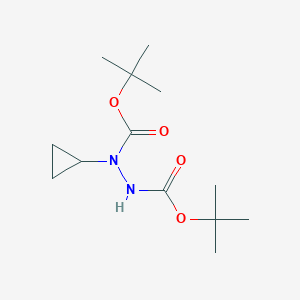

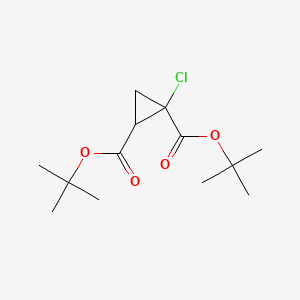

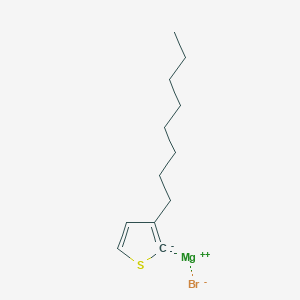

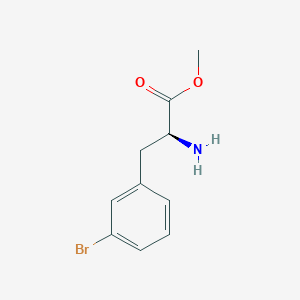

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)